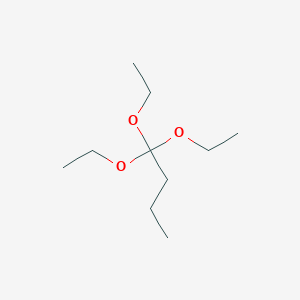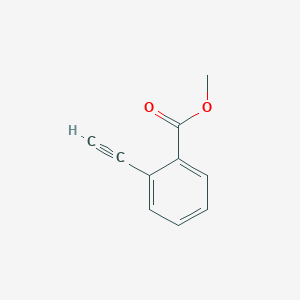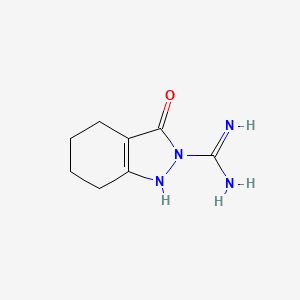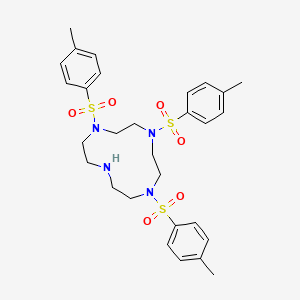![molecular formula C12H10N2O5S B1297241 4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid CAS No. 450390-36-0](/img/structure/B1297241.png)
4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid” is a derivative of thiazolidin-2,4-dione . Thiazolidinones are biologically important five-membered heterocyclic rings that have a wide range of biological activities .
Synthesis Analysis
Thiazolidin-2,4-dione derivatives can be synthesized using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The synthesis involves the interaction of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with corresponding amines in the presence of N,N’-carbonyldiimidazole in a dioxane medium .Molecular Structure Analysis
The molecular formula of “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid” is C12H10N2O5S, and its molecular weight is 294.28 . The structure includes a thiazolidinone ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazolidinones, such as “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The ring has many reactive positions where various types of chemical reactions can occur.Physical And Chemical Properties Analysis
The compound “4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid” has a molecular weight of 294.28 . It contains sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions .Applications De Recherche Scientifique
Pharmacological Activities and Applications
- Thiazolidinones, including the specific chemical structure mentioned, are recognized for their wide range of biological activities. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been a focus of recent studies, highlighting their potential as efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
Synthetic Development and Green Methodologies
- The synthesis of thiazolidin-4-ones and their functionalized analogs, such as glitazones and rhodanines, has been explored through advanced synthesis methodologies including green chemistry. These studies aim to optimize the structure of thiazolidin-4-one derivatives to enhance their pharmacological properties while minimizing environmental impact. The 1,3-thiazolidin-4-one nucleus and its analogs have been identified in various pharmaceuticals, indicating their significant medicinal chemistry potential (Santos, Jones Junior, & Silva, 2018).
Molecular Docking Studies and Biological Evaluation
- Molecular docking studies of benzofused thiazole derivatives, including those similar in structure to the query compound, have demonstrated potential as antioxidant and anti-inflammatory agents. These studies provide insights into the binding models of these compounds and support their evaluation as new therapeutic agents (Raut et al., 2020).
Antimicrobial and Antitumor Activities
- Benzothiazole derivatives, closely related to the queried compound, have been extensively reviewed for their antimicrobial and antitumor activities. These studies reveal the structural activity relationships and highlight the importance of benzothiazole and thiazolidinone derivatives in developing new medicinal agents. The versatility and efficacy of these compounds underline their potential in addressing antibiotic resistance and cancer treatment challenges (Bhat & Belagali, 2020).
Mécanisme D'action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it may interact with specific proteins or enzymes, altering their function or activity.
Biochemical Pathways
Given its use in proteomics research , it may influence various biochemical pathways depending on the specific proteins or enzymes it interacts with.
Result of Action
Given its use in proteomics research , it may have various effects at the molecular and cellular level depending on the specific proteins or enzymes it interacts with.
Propriétés
IUPAC Name |
4-[[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-9(5-14-10(16)6-20-12(14)19)13-8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,15)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHOEBXGXWTJHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)




![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)



![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)